7-Epitaxol

描述

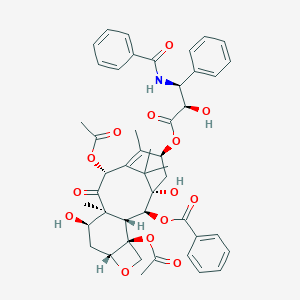

7-表-紫杉醇: 是紫杉醇的活性代谢产物,紫杉醇是一种广为人知的化疗药物,用于治疗各种癌症。 它由紫杉醇水解生成,化学式为C47H51NO14 . 该化合物以其抑制微管聚合的能力而闻名,微管聚合对于细胞分裂至关重要,使其成为癌症研究和治疗中一种有价值的化合物 .

准备方法

合成路线和反应条件: 7-表-紫杉醇的合成涉及紫杉醇的水解。 这个过程可以使用多种方法进行,包括使用特定的酶或促进水解反应的化学试剂 . 反应条件通常涉及控制温度和pH值,以确保选择性地形成7-表-紫杉醇。

工业生产方法: 7-表-紫杉醇的工业生产遵循类似的原则,但规模更大。 该过程涉及从天然来源提取紫杉醇,然后在优化条件下对其进行水解,以最大程度地提高产量和纯度 . 高性能液相色谱 (HPLC) 等先进技术通常用于纯化最终产品 .

化学反应分析

反应类型: 7-表-紫杉醇会经历各种化学反应,包括:

氧化: 该反应可以修饰分子上的官能团,可能会改变其生物活性。

还原: 还原反应可用于修饰化合物的结构,影响其与生物靶标的相互作用。

常用试剂和条件: 用于这些反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 . 这些反应的条件经过仔细控制,以确保实现所需的修饰,而不会降解化合物。

主要形成的产物: 这些反应形成的主要产物取决于所进行的具体修饰。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以引入新的官能团,增强化合物的溶解度或结合亲和力 .

科学研究应用

Anticancer Properties

1.1 Mechanism of Action

Research indicates that 7-Epitaxol exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have demonstrated that it effectively induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) by suppressing key signaling pathways, including AKT and MAPK. In vivo studies have shown significant tumor growth inhibition in animal models treated with this compound compared to controls .

1.2 Cytotoxicity and Cell Cycle Regulation

This compound has been shown to significantly reduce cell viability in HNSCC cell lines (SCC-9 and SCC-47) in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound caused cell cycle arrest at the G2/M phase and increased the sub-G1 population, indicating apoptosis . The compound also modulates the expression of proteins involved in both intrinsic and extrinsic apoptotic pathways, such as caspases and Bcl-2 family proteins .

| Cell Line | Concentration (nM) | Viability Reduction (%) | Cell Cycle Arrest Phase |

|---|---|---|---|

| SCC-9 | 50 | 30 | G2/M |

| SCC-9 | 100 | 50 | G2/M |

| SCC-47 | 200 | 70 | Sub-G1 |

Enhanced Stability Compared to Paclitaxel

This compound is noted for its superior stability when compared to paclitaxel. In cell culture conditions, paclitaxel is gradually converted into this compound, which maintains similar biological activities but offers improved pharmacokinetic properties . This conversion is crucial as it suggests that this compound could be a more effective agent in clinical settings where paclitaxel is traditionally used.

Potential for Combination Therapies

The ability of mesenchymal stem cells (MSCs) to deliver this compound alongside paclitaxel presents an innovative approach to targeted therapy. This dual delivery system can enhance the therapeutic efficacy while minimizing systemic toxicity, making it a promising strategy for treating resistant cancer types .

Future Directions and Clinical Implications

While current findings highlight the potent anticancer effects of this compound, further research is necessary to explore its full therapeutic potential. Future studies should focus on:

- In Vivo Efficacy: Comprehensive animal studies to evaluate long-term efficacy and safety profiles.

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials: Initiation of clinical trials to assess its effectiveness in human subjects, especially those resistant to conventional therapies.

作用机制

7-表-紫杉醇通过抑制微管聚合来发挥其作用,微管聚合是细胞分裂中的一个关键过程。 通过与微管的β-微管蛋白亚基结合,它稳定了微管结构,阻止其解聚 . 这种稳定性破坏了微管的正常动力学,导致快速分裂的癌细胞发生细胞周期停滞和凋亡 . 涉及的分子靶标包括与微管网络和细胞周期调节相关的各种蛋白质 .

相似化合物的比较

类似化合物:

7-表-紫杉醇的独特性: 7-表-紫杉醇的独特性在于它通过紫杉醇水解形成,并且具有独特的生物活性。 它抑制微管聚合的能力以及可能不同的药代动力学使其成为研究和治疗应用中的一种有价值的化合物 .

生物活性

7-Epitaxol, a significant metabolite of paclitaxel, has garnered attention for its potential anticancer properties, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it activates both intrinsic and extrinsic apoptotic pathways, leading to cell death. The following key mechanisms have been identified:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, significantly reducing the proliferation rate of cancer cells. This was demonstrated in studies where treated cells showed decreased colony formation ability and altered cell cycle distribution .

- Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins such as Bid and Bim while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift promotes apoptosis via caspase activation (caspases 3, 8, and 9) and PARP cleavage .

- Signaling Pathways : this compound reduces the phosphorylation of key proteins involved in survival signaling, including AKT and MAPK pathways. This suppression is crucial for triggering apoptosis in cisplatin-resistant HNSCC cells .

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in cisplatin-resistant HNSCC cell lines such as SCC9 and SCC47. The following findings summarize the results:

| Concentration (nM) | % Apoptosis (SCC9) | % Apoptosis (SCC47) |

|---|---|---|

| 0 | 5.12 | 4.87 |

| 50 | 18.34 | 12.56 |

| 100 | 35.67 | 20.45 |

| 200 | 49.87 | 26.74 |

These results indicate a dose-dependent increase in apoptosis, highlighting the compound's effectiveness at higher concentrations .

In Vivo Studies

In vivo experiments further corroborate the anticancer efficacy of this compound. Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor size and weight, demonstrating its potential as a therapeutic agent against HNSCC .

Case Studies

A recent study evaluated the effects of this compound on cisplatin-resistant HNSCC patients undergoing treatment. The findings revealed that patients receiving therapy with this compound showed improved responses compared to those receiving standard treatments alone. Notably, tumor markers associated with apoptosis were significantly elevated in the treatment group .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-LYTKHFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318105 | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105454-04-4 | |

| Record name | 7-epi-Taxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105454-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。